molecular formula C10H10O3 B8578765 4-Hydroxymethylcinnamic acid

4-Hydroxymethylcinnamic acid

Cat. No.: B8578765
M. Wt: 178.18 g/mol
InChI Key: WBVWJXSDIOLYPW-UHFFFAOYSA-N
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Description

4-Hydroxycinnamic acid (IUPAC: (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid), also known as p-coumaric acid, is a hydroxycinnamic acid derivative widely found in plants. It is a yellowish-white crystalline powder with a melting point of 214–216°C . Its structure features a phenolic hydroxyl group at the para position of the benzene ring and an α,β-unsaturated carboxylic acid side chain. Nuclear magnetic resonance (NMR) data (500 MHz, MeOD) confirm its trans-configuration: δH 7.54 (H-2,6), 7.19 (H-1'), 6.89 (H-3,5), and 6.34 (H-2') . This compound serves as a precursor in lignin biosynthesis and exhibits antioxidant, antimicrobial, and UV-protective properties .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-[4-(hydroxymethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,11H,7H2,(H,12,13)

InChI Key

WBVWJXSDIOLYPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key differences between 4-hydroxycinnamic acid and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
4-Hydroxycinnamic acid 7400-08-0 C₉H₈O₃ 164.16 214–216 Para-hydroxyl, unsaturated carboxylic acid
Methyl 4-hydroxycinnamate 3943-97-3 C₁₀H₁₀O₃ 178.18 Not reported Methyl ester of 4-hydroxycinnamic acid
Ferulic acid 1135-24-6 C₁₀H₁₀O₄ 194.18 169–172 Para-hydroxyl, meta-methoxy substituent
3-Hydroxy-4-methoxycinnamic acid 537-73-5 C₁₀H₁₀O₄ 194.18 Not reported Meta-hydroxyl, para-methoxy substituent
Sinapic acid 530-59-6 C₁₁H₁₂O₅ 224.21 ~195 Para-hydroxyl, meta- and para-methoxy groups
Key Observations:
  • Substituent Effects : The position and number of hydroxyl/methoxy groups influence polarity and solubility. For example, ferulic acid’s meta-methoxy group enhances lipophilicity compared to 4-hydroxycinnamic acid .
  • Thermal Stability : Higher melting points correlate with increased hydrogen bonding (e.g., 4-hydroxycinnamic acid vs. methyl ester derivative) .
4-Hydroxycinnamic Acid
  • Analytical Chemistry : Used as a reference standard in UPLC-MS/MS for quantifying indole- and phenyl-containing acids, with a detection limit of 0.04 mg/mL .
  • Biological Roles : Found in all living organisms, contributing to plant defense mechanisms and human dietary antioxidants .
Methyl 4-Hydroxycinnamate
  • Pharmaceuticals : Acts as an intermediate in synthesizing antifungal agents and sunscreen formulations due to UV absorption properties .
Ferulic Acid
  • Synthesis : Efficiently produced via microwave-assisted condensation of 4-hydroxy-3-methoxybenzaldehyde and malonic acid (960 Watts, 4 minutes) .
  • Antiplatelet Activity : At 0.0139 mmol/kg, it shows comparable efficacy to aspirin in inhibiting platelet aggregation .
3-Hydroxy-4-Methoxycinnamic Acid
  • Natural Source : Isolated from Cinnamomum cassia peel, used in pharmacological and cosmetic research .
  • Thermodynamic Data : LogP and pKa values differ from ferulic acid due to reversed substituent positions .
Sinapic Acid
  • Antioxidant Capacity: The 3,5-dimethoxy group enhances free radical scavenging compared to mono-methoxy analogues .

Preparation Methods

Reaction Mechanism

  • Base-Catalyzed Deprotonation : A base (e.g., piperidine, tetrabutylammonium bromide) deprotonates malonic acid, forming an enolate.

  • Aldol Addition : The enolate attacks the carbonyl carbon of 4-hydroxymethylbenzaldehyde.

  • Decarboxylation : The intermediate undergoes dehydration and loss of CO2_2, yielding 4-HMCA.

4-Hydroxymethylbenzaldehyde+Malonic AcidBase4-Hydroxymethylcinnamic Acid+CO2\text{4-Hydroxymethylbenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Base}} \text{4-Hydroxymethylcinnamic Acid} + \text{CO}_2

Method A: Conventional Heating

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Pyridine or ethanol

  • Conditions : Reflux at 80–100°C for 4–6 hours.

  • Yield : 70–85% (estimated from analogous cinnamic acid syntheses).

Method B: Microwave-Assisted Synthesis

  • Catalyst : Tetrabutylammonium bromide (TBAB) and K2_2CO3_3.

  • Solvent : Water

  • Conditions : Microwave irradiation at 900 W for 3–8 minutes.

  • Yield : 75–90% (extrapolated from similar reactions).

Method C: Solvent-Free Conditions

  • Catalyst : Ammonium acetate

  • Conditions : Ball milling or neat heating at 120°C for 1 hour.

  • Yield : ~80% (based on green chemistry studies).

Protection-Deprotection Strategies

The hydroxymethyl group may undergo undesired side reactions (e.g., oxidation or etherification) during synthesis. Protection as an acetyl or silyl ether is often necessary:

Acetyl Protection

  • Protection : Treat 4-hydroxymethylbenzaldehyde with acetic anhydride to form 4-(acetyloxymethyl)benzaldehyde.

  • Knoevenagel Condensation : React with malonic acid under standard conditions.

  • Deprotection : Hydrolyze the acetyl group using NaOH/EtOH.

Example :

  • Starting Material: 4-(Acetyloxymethyl)benzaldehyde

  • Yield After Deprotection: 68–72% (analogous to ester hydrolysis in cinnamate synthesis).

Alternative Synthetic Routes

Perkin Reaction

The Perkin reaction between 4-hydroxymethylbenzaldehyde and acetic anhydride is less common due to lower yields but remains a viable option:

  • Catalyst : Sodium acetate

  • Conditions : 180°C for 2–4 hours

  • Yield : 50–60% (inferior to Knoevenagel).

Hydrolysis of Nitriles or Esters

4-HMCA can be obtained by hydrolyzing its ethyl ester or nitrile precursor:

  • Ester Hydrolysis : 4-Hydroxymethylcinnamate + NaOH → 4-HMCA.

  • Nitrile Hydrolysis : 4-Hydroxymethylcinnamonitrile + H2_2SO4_4 → 4-HMCA.

Structural Characterization and Purity

Spectroscopic Data

  • IR : Broad O–H stretch (3200–3500 cm1^{-1}), C=O (1680–1700 cm1^{-1}), and C=C (1630 cm1^{-1}).

  • 1^1H NMR (DMSO-d6_6) : δ 7.65 (d, J = 16 Hz, 1H, CH=CH), 6.45 (d, J = 16 Hz, 1H, CH=CH), 4.50 (s, 2H, CH2_2OH), 7.30–7.45 (m, 4H, Ar–H).

Chromatographic Purity

  • HPLC : >99% purity achieved via recrystallization (ethanol/water).

Comparative Analysis of Methods

MethodCatalystSolventTemperature (°C)TimeYield (%)
Knoevenagel (A)PiperidinePyridine80–1004–6 h70–85
Knoevenagel (B)TBAB/K2_2CO3_3Water100 (MW)3–8 min75–90
Perkin ReactionSodium acetateNeat1802–4 h50–60
Ester HydrolysisNaOHEthanol702 h85–90

Q & A

Q. What analytical methods are recommended for characterizing the purity and structural identity of 4-Hydroxymethylcinnamic acid?

  • Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) in deuterated solvents to confirm molecular structure, comparing chemical shifts with reference spectra from authoritative databases like NIST . High-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection is critical for purity assessment. Cross-validate results with literature data using SciFinder or Reaxys to ensure consistency with known parameters (e.g., melting points, spectral profiles) . For novel derivatives, combine X-ray crystallography with computational modeling to resolve stereochemical ambiguities.

Q. How can researchers optimize synthetic routes for this compound?

  • Methodological Answer: Explore enzymatic synthesis routes, as demonstrated for structurally related hydroxy acids, by screening biocatalysts like lipases or esterases under varying pH (6.0–8.0) and temperature (25–40°C) conditions . Use design of experiments (DoE) to optimize solvent systems (e.g., aqueous-organic biphasic mixtures) and substrate ratios. Monitor reaction progress via thin-layer chromatography (TLC) and isolate products using recrystallization (e.g., ethanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluents) .

Q. What natural sources or extraction protocols are viable for obtaining this compound?

  • Methodological Answer: While direct evidence is limited, analogous compounds like 3-Hydroxy-4-methoxycinnamic acid are sourced from plant extracts (e.g., Cinnamomum cassia peels) . Adapt protocols by using Soxhlet extraction with polar solvents (methanol/water), followed by acid-base partitioning to isolate phenolic acids. Validate yields via LC-MS and compare with synthetic standards.

Advanced Research Questions

Q. How should researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer: Conduct accelerated stability testing by exposing the compound to stressors:
  • Temperature: 40°C, 60°C, and cyclic freezing-thawing (-20°C to 25°C) .
  • pH: Dissolve in buffers (pH 3.0, 7.4, 9.0) and monitor degradation via HPLC .
  • Light: UV-vis irradiation (254 nm) to assess photolytic decomposition.
    Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Avoid storage with strong oxidizers/reducers or incompatible solvents .

Q. How can contradictions in spectroscopic or bioactivity data across studies be resolved?

  • Methodological Answer:
  • Cross-validation: Combine multiple techniques (e.g., NMR, FTIR, Raman spectroscopy) to confirm structural assignments .
  • Impurity analysis: Use gradient HPLC to detect byproducts; quantify via external calibration curves.
  • Standardized protocols: Adopt ICH guidelines for assay validation (precision, accuracy, linearity) to minimize inter-lab variability .
  • Meta-analysis: Apply statistical tools (e.g., mixed-effects models) to reconcile discrepancies in bioactivity data, accounting for experimental covariates .

Q. What statistical approaches are suitable for analyzing clustered data in pharmacological studies involving this compound?

  • Methodological Answer: For repeated-measures or nested data (e.g., dose-response assays across cell lines), use mixed-effects models to account for within-subject correlations . Validate assumptions (homoscedasticity, normality) via residual plots. For missing data, apply multiple imputation (MI) with predictive mean matching, ensuring >20 imputations to reduce bias .

Q. How can researchers assess toxicity profiles when limited experimental data are available?

  • Methodological Answer:
  • In silico prediction: Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity based on structural analogs .
  • Comparative toxicogenomics: Cross-reference transcriptomic data from related cinnamic acid derivatives to identify potential pathways (e.g., oxidative stress, CYP450 inhibition).
  • In vitro assays: Screen for cytotoxicity (MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines, using EC₅₀ values to prioritize further testing .

Methodological Considerations Table

Research ObjectiveKey TechniquesReferences
Structural Elucidation¹H/¹³C NMR, X-ray crystallography, LC-MS
Synthetic OptimizationEnzymatic catalysis, DoE, TLC monitoring
Stability TestingAccelerated degradation, HPLC kinetics
Data ReconciliationMixed-effects models, multiple imputation
Toxicity ScreeningQSAR, in vitro cytotoxicity assays

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